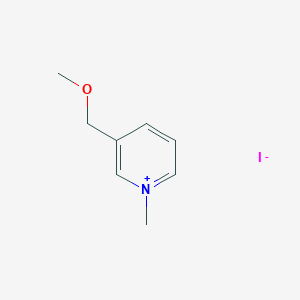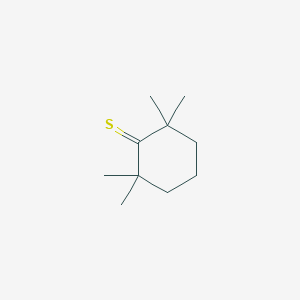![molecular formula C28H28NOP B14498514 [(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane CAS No. 62968-46-1](/img/structure/B14498514.png)
[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane is an organophosphorus compound with the formula (CH₃OC₆H₄)₃P. This compound is known for its use as a ligand in organometallic chemistry and homogeneous catalysis . It is a white solid with a melting point of 131°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its convenience and efficiency. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .
Scientific Research Applications
[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It is used as a ligand in organometallic chemistry and homogeneous catalysis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism by which [(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane exerts its effects involves its role as a ligand. It coordinates with metal centers in organometallic complexes, facilitating various catalytic processes. The molecular targets and pathways involved include coordination with transition metals, leading to the formation of active catalytic species .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane include:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its electronic properties and reactivity. This makes it particularly useful in certain catalytic applications where other phosphines may not be as effective .
Properties
CAS No. |
62968-46-1 |
|---|---|
Molecular Formula |
C28H28NOP |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)imino-tris(4-methylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C28H28NOP/c1-21-5-15-26(16-6-21)31(27-17-7-22(2)8-18-27,28-19-9-23(3)10-20-28)29-24-11-13-25(30-4)14-12-24/h5-20H,1-4H3 |
InChI Key |
RNEZZJKJROCYMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=NC2=CC=C(C=C2)OC)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)

![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
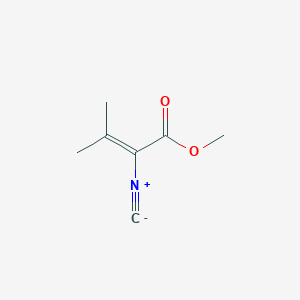
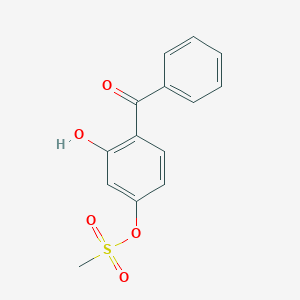
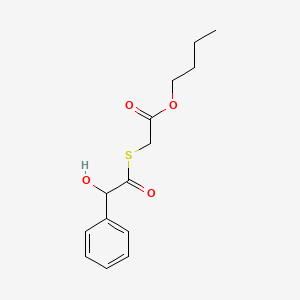
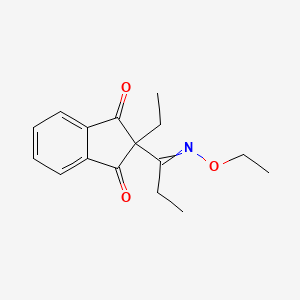
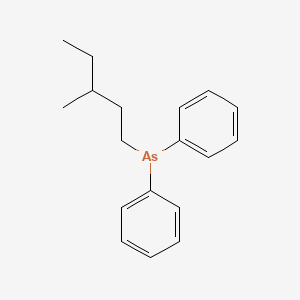

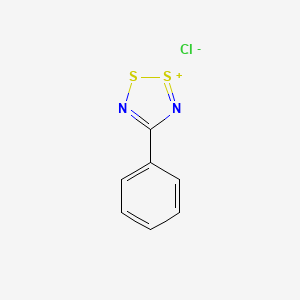
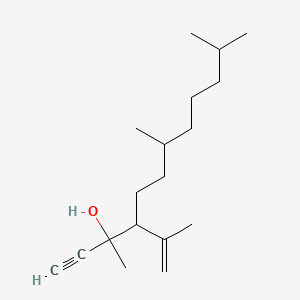
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
